5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine
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Overview
Description
5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine is a compound that features a thiazole ring and a trifluoromethyl-substituted pyridine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine typically involves the condensation of a thiazole derivative with a trifluoromethyl-substituted pyridine. One common method is the reaction of 2-mercapto-5-amino thiazole with 6-(trifluoromethyl)pyridine-3-carbaldehyde under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound may interact with enzymes and receptors involved in microbial and fungal growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-4-amine
- 5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Uniqueness
5-((6-(Trifluoromethyl)pyridin-3-yl)methyl)thiazol-2-amine stands out due to its unique combination of a thiazole ring and a trifluoromethyl-substituted pyridine ring. This structure imparts enhanced stability, bioavailability, and a broad spectrum of biological activities, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C10H8F3N3S |
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Molecular Weight |
259.25 g/mol |
IUPAC Name |
5-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)8-2-1-6(4-15-8)3-7-5-16-9(14)17-7/h1-2,4-5H,3H2,(H2,14,16) |
InChI Key |
AVISIPAKTGKGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC2=CN=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
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